1-Methoxypiperidin-4-amine

Catalog No.
S2714208
CAS No.
1427275-07-7
M.F
C6H14N2O
M. Wt
130.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxypiperidin-4-amine

CAS Number

1427275-07-7

Product Name

1-Methoxypiperidin-4-amine

IUPAC Name

1-methoxypiperidin-4-amine

Molecular Formula

C6H14N2O

Molecular Weight

130.191

InChI

InChI=1S/C6H14N2O/c1-9-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3

InChI Key

UEMPUVPCJIMRCE-UHFFFAOYSA-N

SMILES

CON1CCC(CC1)N

solubility

not available

1-Methoxypiperidin-4-amine (CAS 1427275-07-7) is a specialized bifunctional building block featuring an N-methoxy substituted piperidine ring and a highly reactive primary amine. In modern medicinal chemistry, the N-alkoxypiperidine motif is increasingly utilized as an N,N,O-trisubstituted hydroxylamine bioisostere to replace standard basic amines. The presence of the N-O bond fundamentally alters the physicochemical profile of the piperidine core, drastically reducing its basicity and modifying its lipophilicity without adding significant steric bulk. For procurement and process chemistry, this pre-formed scaffold provides a direct, high-yielding coupling handle (via the 4-amine) for the rapid assembly of pharmaceutical libraries, bypassing the hazardous and multi-step oxidations typically required to install the N-methoxy group de novo [1].

Substituting 1-methoxypiperidin-4-amine with more common, lower-cost analogs like piperidin-4-amine or 1-methylpiperidin-4-amine fundamentally alters the pharmacokinetic and safety profile of the resulting downstream compounds. Standard piperidines are highly basic (pKa ~10) and exist almost entirely as protonated cations at physiological pH, which frequently drives poor membrane permeability, high efflux ratios, and severe hERG channel liability. In contrast, the N-methoxy modification suppresses the basicity of the ring nitrogen, ensuring it remains largely unprotonated in vivo. Furthermore, attempting to synthesize the N-methoxy moiety from a generic piperidine during late-stage functionalization often leads to poor regioselectivity and requires extensive protection-deprotection of the primary amine, making the procurement of this exact pre-functionalized building block highly advantageous for reproducible scale-up and library generation [1].

Profound Basicity Reduction via N-O Bond Introduction

The defining chemical feature of the N-alkoxypiperidine class is its drastically reduced basicity. While standard N-alkylpiperidines exhibit a pKa of approximately 10.0, the introduction of the electronegative oxygen in N-alkoxypiperidines lowers the basicity by 4 to 6.5 pKa units. This structural modification ensures that the piperidine nitrogen of 1-methoxypiperidin-4-amine derivatives remains unprotonated at a physiological pH of 7.4, unlike the fully protonated 1-methylpiperidin-4-amine baseline [1].

Evidence DimensionRing nitrogen basicity (pKa)
Target Compound Data~4.0 - 6.0 (N-alkoxypiperidine core)
Comparator Or Baseline~10.0 (1-Methylpiperidin-4-amine)
Quantified Difference4.0 to 6.5 pKa unit reduction
ConditionsAqueous medium, standard physiological conditions

Lowering basicity prevents non-specific electrostatic interactions, directly improving membrane permeability and oral bioavailability in drug candidates.

Attenuation of Cardiotoxic hERG Channel Inhibition

High basicity and lipophilicity are primary drivers of hERG potassium channel blockade, a major cause of late-stage clinical attrition. By utilizing 1-methoxypiperidin-4-amine instead of 1-methylpiperidin-4-amine, medicinal chemists can exploit the N,N,O-trisubstituted hydroxylamine bioisostere to eliminate the basic cationic center required for high-affinity hERG binding. Studies on N-alkoxypiperidines demonstrate that this substitution can achieve a >10-fold reduction in hERG binding affinity while preserving the spatial geometry of the piperidine ring [1].

Evidence DimensionhERG channel inhibition affinity
Target Compound DataSignificantly attenuated binding (unprotonated N-methoxy core)
Comparator Or BaselineHigh affinity binding (protonated N-alkyl piperidine core)
Quantified Difference>10-fold reduction in hERG liability
Conditionsin vitro hERG binding assays at pH 7.4

Procuring this building block allows for the proactive design of safer drug candidates, reducing the risk of costly late-stage failures due to cardiotoxicity.

Preservation of Conformational Flexibility

Unlike rigidified bioisosteres (e.g., bicyclic systems) often used to lower basicity, the N-alkoxypiperidine ring maintains significant conformational flexibility. Variable-temperature NMR studies reveal that N-alkoxypiperidines possess a low barrier to pyramidal inversion and N-O bond rotation of approximately 15 kcal/mol. This allows derivatives of 1-methoxypiperidin-4-amine to dynamically adapt to complex protein binding pockets, sampling multiple conformations similar to standard piperidines but without the associated basicity penalty [1].

Evidence DimensionBarrier to pyramidal inversion
Target Compound Data~15 kcal/mol (N-alkoxypiperidine)
Comparator Or BaselineHighly restricted (>25 kcal/mol) in rigidified bicyclic bioisosteres
Quantified Difference~10 kcal/mol lower inversion barrier
ConditionsVariable-temperature NMR analysis

Ensures the molecule retains the ability to achieve optimal binding geometries in target active sites, maximizing potency.

Elimination of Hazardous Late-Stage N-Oxidation

From a procurement and manufacturing perspective, utilizing pre-formed 1-methoxypiperidin-4-amine is highly superior to de novo synthesis. Generating the N-methoxy group from a standard piperidine requires N-oxidation followed by O-alkylation, a sequence that is notoriously low-yielding (often <40% overall) and incompatible with an unprotected primary amine at the 4-position. Procuring the pre-functionalized compound eliminates 2-3 synthetic steps, avoids the use of hazardous oxidants (e.g., mCPBA or peroxides) at scale, and provides a direct handle for immediate amide coupling or reductive amination [1].

Evidence DimensionSynthetic steps and overall yield to target scaffold
Target Compound Data1 step (direct coupling via 4-amine), high yield
Comparator Or Baseline3-4 steps (protection, oxidation, alkylation, deprotection) from piperidin-4-amine
Quantified DifferenceElimination of 2-3 steps; avoidance of <40% yield bottleneck
ConditionsStandard library synthesis workflows

Drastically reduces the time and cost of synthesizing N-methoxy piperidine-containing compound libraries, streamlining scale-up and avoiding hazardous process conditions.

Hit-to-Lead Optimization for CNS Targets

Because the N-methoxy group lowers basicity and modulates logD without adding significant molecular weight, 1-methoxypiperidin-4-amine is an ideal building block for CNS-penetrant drug candidates. It allows chemists to replace highly basic piperidines that suffer from poor blood-brain barrier (BBB) permeability or high efflux ratios, directly improving the pharmacokinetic profile of the lead series [1].

Mitigation of Cardiotoxicity in Kinase Inhibitors

Kinase inhibitors often utilize piperidine rings to achieve optimal solvent-exposed interactions, but these basic groups can trigger hERG liabilities. Procuring 1-methoxypiperidin-4-amine allows for the rapid synthesis of analogs where the basic nitrogen is neutralized, effectively decoupling the desired target potency from unwanted cardiotoxic off-target effects [2].

High-Throughput Library Synthesis

For contract research organizations (CROs) and pharmaceutical companies building diverse chemical libraries, 1-methoxypiperidin-4-amine serves as a highly efficient, shelf-stable primary amine. Its pre-installed N-methoxy group bypasses complex protection/deprotection strategies, allowing direct use in automated amide couplings, reductive aminations, and Buchwald-Hartwig cross-couplings without risking the integrity of the piperidine core [3].

XLogP3

-0.1

Dates

Last modified: 08-16-2023

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